molecular formula C11H14O3 B2372296 Methyl 3-(3-Hydroxyphenyl)butanoate CAS No. 1142234-38-5

Methyl 3-(3-Hydroxyphenyl)butanoate

Cat. No.: B2372296
CAS No.: 1142234-38-5
M. Wt: 194.23
InChI Key: YAGQTKVZMWEMLI-UHFFFAOYSA-N
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Description

Methyl 3-(3-Hydroxyphenyl)butanoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of butanoic acid and contains a hydroxyphenyl group, making it an ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-Hydroxyphenyl)butanoate can be synthesized through esterification reactions involving 3-(3-Hydroxyphenyl)butanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-Hydroxyphenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-Hydroxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active hydroxyphenyl moiety, which can then exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Hydroxyphenyl)butanoate
  • Ethyl 3-(3-Hydroxyphenyl)butanoate
  • Methyl 3-(3-Methoxyphenyl)butanoate

Uniqueness

Methyl 3-(3-Hydroxyphenyl)butanoate is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGQTKVZMWEMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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